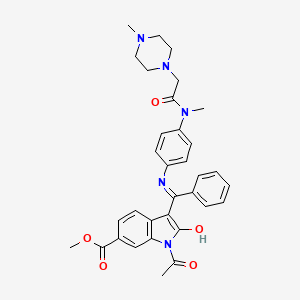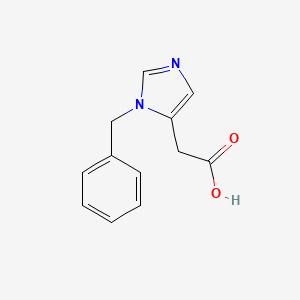
L-Asparagine(13C4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine(13C4) is a stable isotope-labeled compound of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. The compound is labeled with four carbon-13 isotopes, making it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions
L-Asparagine(13C4) can be synthesized through the amidation of L-Aspartic acid(13C4) with ammonia. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of L-Asparagine(13C4) often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 isotopes into their metabolic pathways, resulting in the production of L-Asparagine(13C4) with high isotopic purity .
化学反応の分析
Types of Reactions
L-Asparagine(13C4) undergoes various chemical reactions, including:
Oxidation: L-Asparagine(13C4) can be oxidized to form L-Aspartic acid(13C4).
Reduction: Reduction reactions can convert L-Asparagine(13C4) to its corresponding amine.
Substitution: Substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: L-Aspartic acid(13C4)
Reduction: Corresponding amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
L-Asparagine(13C4) has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of amino acid metabolism.
Medicine: Utilized in research on cancer metabolism and the role of asparagine in tumor growth.
Industry: Applied in the production of labeled proteins and peptides for various industrial applications .
作用機序
L-Asparagine(13C4) exerts its effects primarily through its role as a substrate in protein synthesis. It is incorporated into proteins during translation, and its labeled carbon atoms allow researchers to track its incorporation and metabolism. The compound also plays a role in the synthesis of glycoproteins and other biomolecules .
類似化合物との比較
Similar Compounds
L-Asparagine(15N2): Labeled with nitrogen-15 isotopes.
L-Asparagine(13C4,15N2): Labeled with both carbon-13 and nitrogen-15 isotopes.
L-Glutamine(13C4): Another amino acid labeled with carbon-13 isotopes .
Uniqueness
L-Asparagine(13C4) is unique due to its specific labeling with four carbon-13 isotopes, making it particularly useful for detailed metabolic studies and NMR spectroscopy. Its high isotopic purity and stability make it a valuable tool in various research fields .
特性
分子式 |
C4H10N2O4 |
|---|---|
分子量 |
154.10 g/mol |
IUPAC名 |
(2R)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1/i1+1,2+1,3+1,4+1; |
InChIキー |
RBMGJIZCEWRQES-RHLFNUBUSA-N |
異性体SMILES |
[13CH2]([13C@H]([13C](=O)O)N)[13C](=O)N.O |
正規SMILES |
C(C(C(=O)O)N)C(=O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)

![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)

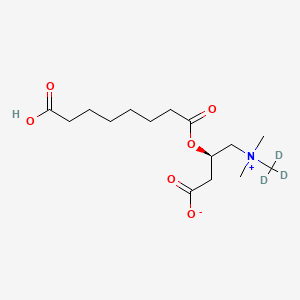

![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
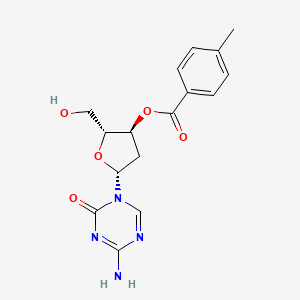
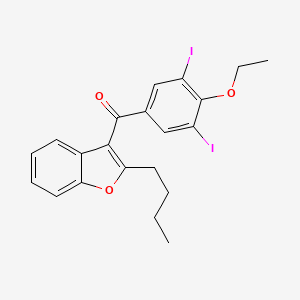
![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
![4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol](/img/structure/B13430376.png)
